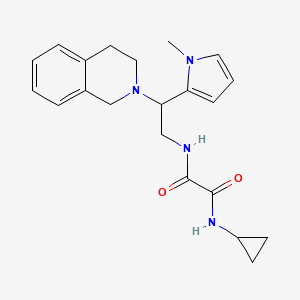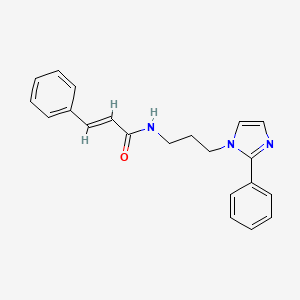amino}cyclobutan-1-ol CAS No. 2201615-34-9](/img/structure/B2377449.png)
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol, also known as DMCM, is a compound that has been extensively studied for its potential as an anti-anxiety medication. DMCM is a member of the cyclobutane family and is structurally similar to benzodiazepines, a class of drugs commonly used to treat anxiety. However, unlike benzodiazepines, DMCM does not produce sedative effects and has a much lower risk of dependence.
Scientific Research Applications
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers (CPDs) are significant DNA photoproducts induced by UV radiation, leading to DNA damage. Photolyase enzymes repair this damage by using visible light to break the cyclobutane ring of the dimer, highlighting the critical role of similar compounds in understanding and enhancing DNA repair mechanisms (Sancar, 1994).
Photodynamic Therapy
Research on derivatives of carprofen, a non-steroidal anti-inflammatory drug, demonstrates their dual role in DNA photosensitization, inducing either damage or repair. This work underscores the potential of similar compounds in developing novel photodynamic therapy approaches (Trzcionka et al., 2007).
Development of Heterocyclic Compounds
The synthesis and characterization of pyrimidine-linked heterocyclic compounds, including their potential insecticidal and antibacterial properties, showcase the relevance of similar compounds in creating new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Drug Resistance and Cancer Treatment
Inhibiting the ERCC1-XPF endonuclease activity, essential for repairing DNA lesions induced by UV radiation and certain chemotherapeutic agents, has been shown to sensitize cancer cells to these treatments. This highlights the importance of understanding and manipulating similar compounds in overcoming drug resistance in cancer therapy (Elmenoufy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress.
Biochemical Pathways
Given the potential target of this compound, it might affect pathways related to cell growth and differentiation, cell cycle control, and cellular response to stress .
Result of Action
If it acts as an inhibitor of the tyrosine-protein kinase syk, it could potentially lead to a decrease in cell growth and differentiation, alterations in cell cycle control, and changes in the cellular response to stress .
properties
IUPAC Name |
2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-7-12-11(13-10)15(3)8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYZKJUJGLSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)


![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
